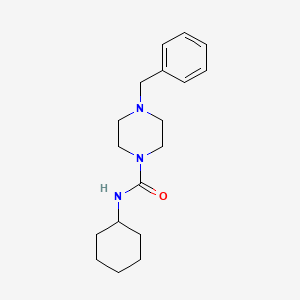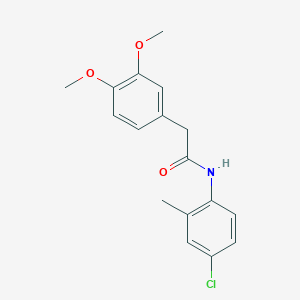![molecular formula C21H23N3O2 B5763260 2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide
Übersicht
Beschreibung
2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR an attractive therapeutic target. AG1478 has been extensively studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Subheading Applications in Corrosion Inhibition
Research indicates that certain acrylamide derivatives, including those similar to 2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide, are effective as corrosion inhibitors. A study demonstrated the potential of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The efficiency of these compounds was evaluated using a combination of chemical and electrochemical methods. The findings suggest that these derivatives can serve as mixed-type inhibitors, significantly reducing the double-layer capacitance and offering substantial corrosion protection (Abu-Rayyan et al., 2022).
Optical and Fluorescent Properties
Subheading Optical and Fluorescent Properties
Another field where derivatives of 2-cyano acrylamide show promise is in their optical properties, particularly mechanofluorochromic properties. A study synthesized three structurally simple 3-aryl-2-cyano acrylamide derivatives and observed their optical properties, which were influenced by their distinct face-to-face stacking mode. This research highlights the potential of these compounds in applications that require specific optical or fluorescent properties (Qing‐bao Song et al., 2015).
Synthesis and Characterization for Various Applications
Subheading Synthesis and Applications
The versatility of 2-cyano acrylamide derivatives extends further, as seen in studies focused on their synthesis and characterization for various applications. For instance, the synthesis of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines, which are known for intense fluorescence, suggests applications in areas requiring fluorescent markers or probes. These compounds have shown more intense fluorescence than certain standard compounds, indicating their potential in high-performance fluorescence applications (Matsui et al., 1992).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)19-12-11-16(20(14-19)26-3)13-17(15-22)21(25)23-18-9-7-6-8-10-18/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXIFUVULJWYKJ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



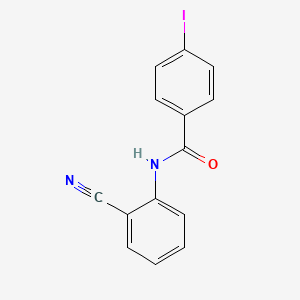
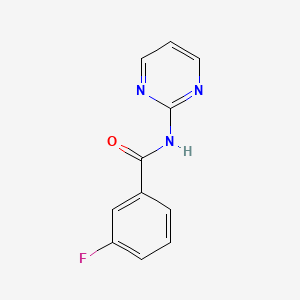

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
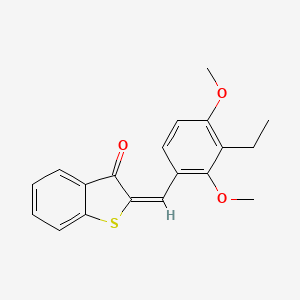
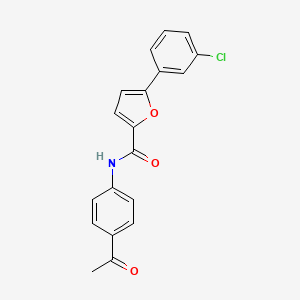
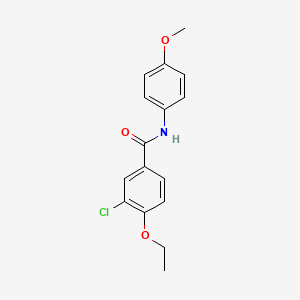
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

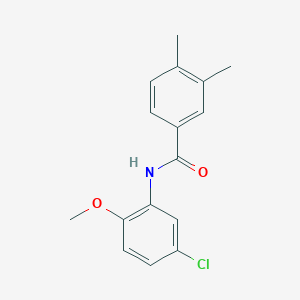
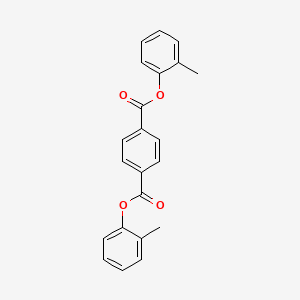
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
